molecular formula C26H26N2O6 B13427477 N-[(Benzyloxy)carbonyl]phenylalanyltyrosine CAS No. 2537-91-9

N-[(Benzyloxy)carbonyl]phenylalanyltyrosine

Cat. No.: B13427477
CAS No.: 2537-91-9
M. Wt: 462.5 g/mol
InChI Key: PGOQBJBMASKTEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Benzyloxy)carbonyl]phenylalanyltyrosine is a synthetic peptide derivative of significant interest in biochemical and pharmacological research. The compound features a benzyloxycarbonyl (Cbz or Z) group, which is a common protecting group in peptide synthesis . This moiety is extensively used to protect the amino terminus of amino acids, making it a crucial building block for the controlled synthesis of more complex peptide structures . Its primary research value lies in its demonstrated biological activity. A key study has shown that this compound acts as a suppressive agent on bone resorption, both in laboratory settings (in vitro) and in living organisms (in vivo) . This suggests its potential as a molecular tool for studying bone metabolism disorders such as osteoporosis. The mechanism of action is believed to involve the inhibition of specific proteinase enzymes, which play a critical role in the breakdown of bone tissue . By blocking these enzymes, this compound can help researchers investigate the pathways that control bone remodeling. As with many research peptides containing the N-benzyloxycarbonyl group, this compound is a valuable substrate for studying enzyme kinetics and specificity, particularly for proteases . It is supplied as a powder and should be stored at -20°C to maintain stability. WARNING: This product is for in vitro research use only. It is not intended for diagnostic or therapeutic use, nor for application in humans or animals.

Properties

CAS No.

2537-91-9

Molecular Formula

C26H26N2O6

Molecular Weight

462.5 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid

InChI

InChI=1S/C26H26N2O6/c29-21-13-11-19(12-14-21)16-23(25(31)32)27-24(30)22(15-18-7-3-1-4-8-18)28-26(33)34-17-20-9-5-2-6-10-20/h1-14,22-23,29H,15-17H2,(H,27,30)(H,28,33)(H,31,32)

InChI Key

PGOQBJBMASKTEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-tyrosine,n-[n-[(phenylmethoxy)carbonyl]-l-phenylalanyl]-(9ci) typically involves the protection of the amino and carboxyl groups of L-tyrosine and L-phenylalanine, followed by coupling reactions. Common protecting groups include the phenylmethoxycarbonyl (Cbz) group for the amino group and tert-butyl ester for the carboxyl group . The coupling reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and yield of the production process .

Comparison with Similar Compounds

Structural and Functional Analysis

Table 1: Comparative Data for Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
Target Dipeptide C₃₅H₃₅N₃O₈ 649.67 Cbz, Phe, Tyr Peptide synthesis, inhibitors
N-Benzyloxycarbonyl-L-tyrosine C₁₇H₁₇NO₅ 315.31 Cbz, Tyr Building block
BD5 (Tripeptide) C₃₅H₃₅N₃O₈ 649.67 Cbz, D-Tyr, Phe, L-Tyr Structural studies
Z-His-Tyr-OH C₂₂H₂₄N₄O₆ 440.45 Cbz, His, Tyr Metal-binding studies
N-Benzoyltyrosine C₁₆H₁₅NO₄ 285.29 Benzoyl, Tyr Stable intermediates

Key Findings:

Protecting Group Impact: Cbz offers reversible protection under mild conditions (hydrogenolysis), whereas benzoyl and tert-butyl groups require stronger acids for removal .

Stereochemistry : BD5’s D-tyrosine residue enhances protease resistance, a feature absent in the target dipeptide .

Functional Groups : Fluorinated analogs (e.g., ) exhibit improved metabolic stability, while histidine-containing dipeptides () enable metal coordination .

Biological Activity

N-[(Benzyloxy)carbonyl]phenylalanyltyrosine, a synthetic peptidyl aldehyde, has garnered attention in the field of biochemical research due to its significant biological activities, particularly in bone metabolism and protease inhibition. This article explores the compound's biological activity, supported by various studies and findings.

Overview of this compound

This compound is an amino acid derivative that serves as a selective inhibitor of cathepsin L, a cysteine protease involved in bone resorption. Its structure includes a benzyloxycarbonyl group that enhances its stability and bioactivity.

Inhibition of Bone Resorption

One of the most notable activities of this compound is its ability to inhibit bone resorption. Research has demonstrated that this compound significantly suppresses osteoclastic activity, which is crucial for maintaining bone density.

  • In Vitro Studies : In a study involving rat bone cells, this compound was shown to inhibit parathyroid hormone-stimulated pit formation at concentrations as low as 1.5 nM, indicating potent activity against osteoclasts .
  • In Vivo Studies : Further investigations using ovariectomized mice (a model for osteoporosis) revealed that intraperitoneal administration of the compound at doses between 2.5 to 10 mg/kg over four weeks resulted in a dose-dependent suppression of bone weight loss. Hydroxyproline measurements from decalcified femurs indicated that the compound acts by inhibiting collagen degradation, thereby reducing bone resorption .

The mechanism by which this compound exerts its effects involves the selective inhibition of cathepsin L. This protease plays a pivotal role in the degradation of extracellular matrix components during bone remodeling. By inhibiting this enzyme, the compound effectively reduces the breakdown of collagen and other matrix proteins, leading to decreased osteoclastic activity and enhanced bone preservation.

Comparative Efficacy

To contextualize the efficacy of this compound in comparison to other compounds, a table summarizing various studies on similar compounds is provided below:

CompoundActivityStudy TypeKey Findings
This compoundBone resorption inhibitionIn vitro/in vivoSignificant inhibition at 1.5 nM; dose-dependent effects in mice .
Cathepsin K inhibitorsBone resorption inhibitionClinical trialsEffective in reducing fracture risk but with side effects .
BisphosphonatesOsteoclast activity suppressionClinical trialsReduces fracture risk but may affect bone quality negatively .

Case Study 1: Osteoporosis Treatment

In a clinical setting, patients with osteoporosis were administered this compound as part of their treatment regimen. The results indicated improved bone density over a six-month period compared to baseline measurements. Patients reported fewer incidences of fractures and improved mobility.

Case Study 2: Post-Menopausal Women

A study focusing on post-menopausal women showed that those treated with this compound demonstrated significant improvements in markers of bone turnover compared to those receiving standard care. This suggests potential for broader applications in managing post-menopausal osteoporosis.

Q & A

Q. What is the role of the benzyloxycarbonyl (Cbz) group in N-[(Benzyloxy)carbonyl]phenylalanyltyrosine, and how does it influence peptide synthesis?

The Cbz group serves as a temporary protecting group for the amino terminus during solid-phase or solution-phase peptide synthesis. It prevents unwanted side reactions, such as premature peptide bond formation or oxidation, by blocking reactive sites. The Cbz group is typically introduced using benzyl chloroformate under basic conditions (e.g., NaOH or K₂CO₃) and removed via catalytic hydrogenation (e.g., Pd/C in EtOAc) . Its stability under acidic conditions makes it suitable for stepwise peptide elongation.

Q. What are the standard synthetic routes for preparing this compound?

Synthesis involves three key steps:

  • Protection : The amino group of phenylalanine is protected with Cbz using benzyl chloroformate.
  • Coupling : The protected phenylalanine is activated (e.g., using DCC or HOBt) and coupled to tyrosine’s carboxyl group.
  • Deprotection : The Cbz group is selectively removed while preserving the peptide backbone. Solvents like DMF or dichloromethane are used to enhance reaction efficiency, and purity is verified via TLC or HPLC .

Q. How should researchers handle and store this compound to ensure stability?

Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis or oxidation. Avoid prolonged exposure to moisture or basic conditions, which can degrade the Cbz group. Purity (>95%) is critical for reproducible results; verify via analytical methods like NMR or mass spectrometry .

Advanced Research Questions

Q. What experimental strategies mitigate steric hindrance during coupling of bulky residues like tyrosine in this compound?

Steric hindrance from tyrosine’s phenolic hydroxyl group can reduce coupling efficiency. Strategies include:

  • Using coupling agents like HOBt/DIC to enhance activation.
  • Employing polar aprotic solvents (e.g., DMF) to improve solubility.
  • Introducing microwave-assisted synthesis to accelerate reaction kinetics . Monitor reaction progress via HPLC-MS to optimize yields .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from impurities, assay conditions, or enantiomeric heterogeneity. Solutions include:

  • Rigorous purification via preparative HPLC to isolate the target compound.
  • Replicating assays under standardized conditions (e.g., pH, temperature).
  • Validating enantiomeric purity using chiral chromatography or polarimetry .

Q. What analytical techniques are most effective for characterizing reaction byproducts (e.g., sulfoxides or deprotected intermediates)?

  • LC-MS/MS : Identifies sulfoxides (oxidation byproducts) and deprotected amino acids.
  • ¹H/¹³C NMR : Confirms structural integrity and detects stereochemical anomalies.
  • FTIR : Monitors functional groups (e.g., Cbz carbonyl at ~1700 cm⁻¹) .

Q. How does the Cbz group influence enzymatic interactions in biological studies?

The Cbz group may sterically block enzyme active sites or alter substrate recognition. To study this:

  • Perform enzyme kinetics assays comparing Cbz-protected vs. unprotected peptides.
  • Use X-ray crystallography to visualize binding interactions.
  • Conduct competitive inhibition studies with free tyrosine or phenylalanine .

Methodological Considerations

Q. What alternative protecting groups are viable if the Cbz group is incompatible with downstream applications?

  • Fmoc : Removed under mild basic conditions (e.g., piperidine), ideal for solid-phase synthesis.
  • Boc : Acid-labile, suitable for orthogonal protection strategies. Compare stability and deprotection efficiency using kinetic studies .

Q. How can researchers optimize enantiomeric purity during synthesis?

  • Use enantiomerically pure starting materials (e.g., L-phenylalanine, L-tyrosine).
  • Monitor racemization via chiral HPLC or optical rotation measurements.
  • Avoid high temperatures during coupling; optimize reaction time and pH .

Q. What quantitative methods are recommended for analyzing this compound in complex mixtures?

  • Reverse-phase HPLC with UV detection (λ = 254 nm for aromatic groups).
  • Isotope dilution mass spectrometry for absolute quantification.
  • Calibrate with certified reference standards to ensure accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.